Brevioxime

Description

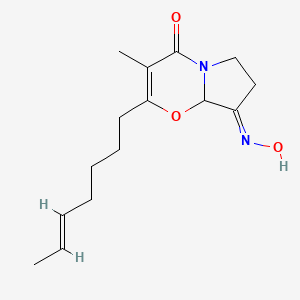

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

(8E)-2-[(E)-hept-5-enyl]-8-hydroxyimino-3-methyl-7,8a-dihydro-6H-pyrrolo[2,1-b][1,3]oxazin-4-one |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-13-11(2)14(18)17-10-9-12(16-19)15(17)20-13/h3-4,15,19H,5-10H2,1-2H3/b4-3+,16-12+ |

InChI Key |

CAWNVSRVNRWMNU-FHBNFOJPSA-N |

Isomeric SMILES |

C/C=C/CCCCC1=C(C(=O)N2CC/C(=N\O)/C2O1)C |

Canonical SMILES |

CC=CCCCCC1=C(C(=O)N2CCC(=NO)C2O1)C |

Synonyms |

brevioxime |

Origin of Product |

United States |

Biosynthesis and Biogenetic Investigations of Brevioxime

Mycological Origin and Producing Organisms: Focus on Penicillium brevicompactum Strains

Brevioxime is a secondary metabolite originally isolated from the fungus Penicillium brevicompactum. acs.orgthieme-connect.com This species, a common mold found in various environments, is known for its ability to produce a diverse array of bioactive compounds, including mycophenolic acid. wikipedia.orgbustmold.comresearchgate.netbiointerfaceresearch.com Different strains of P. brevicompactum have been identified as producers of this compound and related metabolites. thieme-connect.com The production of these compounds can be influenced by the specific strain and the conditions under which the fungus is cultivated. nih.gov

The isolation of this compound from P. brevicompactum highlighted it as a novel inhibitor of juvenile hormone biosynthesis, sparking interest in its unique chemical structure and biological activity. acs.orgthieme-connect.com Subsequent research has focused on understanding the genetic and enzymatic machinery within this fungus that is responsible for constructing the complex this compound molecule.

Elucidation of Proposed Biosynthetic Pathways for this compound and Related Metabolites

The biosynthesis of this compound is a complex process that involves a series of enzymatic reactions to assemble and modify the core structure of the molecule. Researchers have proposed pathways that involve key enzyme families known for their roles in natural product biosynthesis.

While the complete biosynthetic pathway of this compound is still under investigation, studies on related compounds, such as the brevianamide alkaloids, provide insights into the likely precursors and intermediates. nih.gov The core structure of this compound suggests a hybrid origin, likely involving both polyketide and amino acid-derived units. The pyrrolidine ring, a key feature of the molecule, is a common motif in fungal alkaloids and is often derived from amino acids like proline. thieme-connect.com The synthesis of related compounds often involves intermediates such as N-propionyl-2-pyrroline. thieme-connect.com

The proposed biosynthetic pathway for this compound and related metabolites involves a sophisticated interplay of several key enzyme systems.

Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) systems are multifunctional enzymes that play a crucial role in the biosynthesis of many fungal secondary metabolites. rsc.orgnih.govmdpi.com In the proposed pathway for this compound, a PKS-NRPS system is believed to be responsible for the initial assembly of the molecular backbone. researchgate.net These enzymatic assembly lines catalyze the condensation of simple precursor units, such as acyl-CoA and amino acids, in a stepwise manner to create a linear polyketide-peptide chain. nih.gov This hybrid chain then serves as the substrate for subsequent enzymatic modifications.

Following the initial assembly by the PKS-NRPS system, a series of transformative reactions are catalyzed by multifunctional cytochrome P450 (CYP) enzymes. nih.govmdpi.comresearchgate.net These versatile enzymes are known to perform a wide range of chemical modifications in natural product biosynthesis, including hydroxylations, epoxidations, and carbon-carbon bond formations and cleavages. nih.govresearchgate.net In the case of this compound-related compounds, a multifunctional cytochrome P450 enzyme is proposed to orchestrate a radical-mediated C-C bond cleavage followed by an iminium-driven cyclization. researchgate.net This dual catalytic activity within a single enzyme active site is a remarkable example of enzymatic efficiency and is crucial for the formation of the complex, bridged ring system characteristic of this compound. researchgate.net

Characterization of Enzymatic Transformations and Catalytic Cycles

Isotopic Labeling Studies and Precursor Incorporation Experiments

To experimentally validate proposed biosynthetic pathways, researchers often employ isotopic labeling studies. musechem.comwikipedia.orgnih.gov This powerful technique involves feeding the producing organism with precursors that have been enriched with stable or radioactive isotopes, such as ¹³C or ¹⁴C. researchgate.net By tracing the incorporation of these labeled atoms into the final natural product, the specific building blocks and the sequence of their assembly can be determined. nih.gov

While specific isotopic labeling studies exclusively focused on this compound are not extensively detailed in the provided context, this methodology is a standard and essential tool for elucidating the biosynthesis of complex natural products. researchgate.net Such experiments would be crucial to definitively identify the precursors of the polyketide and amino acid portions of the this compound molecule and to confirm the proposed enzymatic steps.

Comparative Biogenetic Relationships with Structurally Analogous Natural Products

The biosynthetic pathway of this compound is not yet fully elucidated; however, by examining the biogenesis of structurally related compounds, a putative pathway can be proposed. Key structural motifs in this compound, such as the 5-oxaindolizidine core and the 1,2-oxazine ring, are also found in other natural products, suggesting a shared evolutionary origin of their biosynthetic gene clusters.

A pivotal point of comparison is the biosynthesis of Penicilactam A , a fungal alkaloid that also possesses the 5-oxaindolizidine scaffold. Research into the biosynthesis of Penicilactam A has revealed the involvement of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. This enzymatic complex is responsible for assembling the core structure from simple building blocks. A crucial step in its formation is a radical-mediated carbon-carbon bond cleavage followed by an iminium-driven cyclization, orchestrated by a multifunctional cytochrome P450 enzyme. This suggests that the biosynthesis of this compound likely follows a similar logic, employing a PKS-NRPS hybrid to construct a linear precursor, which then undergoes complex cyclization reactions catalyzed by specialized enzymes.

The presence of the 1,2-oxazine ring in this compound is a particularly noteworthy feature. The formation of this N-O bond-containing heterocycle is a challenging chemical transformation. Insight into this process can be gained from the biosynthesis of paeciloxazine , an insecticidal natural product from Penicillium janthinellum. The biosynthetic gene cluster for paeciloxazine contains a flavin-dependent monooxygenase, PaxA. This enzyme is proposed to catalyze the formation of the 1,2-oxazine ring through a nih.govresearchgate.net-Meisenheimer rearrangement of an N-oxide intermediate. Given the structural similarity, it is highly probable that a homologous monooxygenase is involved in the final steps of this compound biosynthesis to install the 1,2-oxazine moiety.

Further comparisons can be drawn with the broader classes of indolizidine and quinolizidine alkaloids. These compounds, while structurally more distant, share the commonality of being derived from amino acid precursors, primarily lysine and ornithine. Their biosynthesis often involves complex cyclization cascades to form the characteristic bicyclic ring systems. While this compound's core is likely assembled via a PKS-NRPS pathway rather than solely from amino acids, the enzymatic principles of cyclization and tailoring reactions may share common features.

The table below summarizes the key biosynthetic features of this compound and its structurally related natural products, highlighting the probable enzymatic machinery involved.

| Compound | Core Scaffold | Key Biosynthetic Enzymes (Proposed/Identified) | Precursors (Proposed/Identified) |

| This compound | 5-Oxaindolizidine with 1,2-oxazine ring | PKS-NRPS hybrid, Flavin-dependent monooxygenase (putative) | Acyl-CoA, Amino acids |

| Penicilactam A | 5-Oxaindolizidine | PKS-NRPS hybrid, Cytochrome P450 | Acyl-CoA, Amino acids |

| Paeciloxazine | 1,2-Oxazine containing | Flavin-dependent monooxygenase (PaxA) | Amino acids |

| Indolizidine Alkaloids | Indolizidine | Various (e.g., PKS, NRPS, aminotransferases) | Lysine, Ornithine, Acyl-CoA |

| Quinolizidine Alkaloids | Quinolizidine | Lysine decarboxylase, Copper amine oxidase | Lysine |

The study of the biogenetic relationships between this compound and other fungal metabolites underscores the modularity and evolutionary adaptability of secondary metabolic pathways in fungi. The recurring theme of PKS-NRPS hybrids coupled with versatile tailoring enzymes like cytochrome P450s and monooxygenases highlights a powerful strategy for generating chemical diversity. Future research focused on the identification and characterization of the this compound biosynthetic gene cluster will be crucial to validate these hypotheses and to fully uncover the intricate enzymatic steps leading to this unique natural product.

Chemical Synthesis Methodologies for Brevioxime and Analogues

Design and Synthesis of Brevioxime Structural Analogues and Derivatives

Systematic Modification of Key Structural Motifs

The core structure of this compound, a complex oxime-containing heterocyclic compound, presents multiple opportunities for systematic modification. Research efforts have been directed towards understanding how alterations to specific functional groups and stereocenters impact its biological profile, particularly its role as an inhibitor of the mammalian mitochondrial respiratory chain.

A key study in this area investigated a series of this compound analogues, including variations of the oxime functionality itself. The synthesis of these compounds allows for a direct comparison of their inhibitory potency. For instance, analogue 5b , another oxime derivative, was found to be the most potent inhibitor of the integrated electron transfer chain (NADH oxidase activity) in beef heart submitochondrial particles, with an IC50 of 0.27 microM. nih.govresearchgate.net This level of potency is comparable to other known inhibitors of complex I of the mitochondrial respiratory chain. nih.govresearchgate.net

Further modifications have included the synthesis of diastereomeric pairs of related compounds, such as the pyrrolidines 1c' and 1c'' , the pyrrolines 3c' and 3c'' , and the oxazines 4c' and 4c'' . nih.govresearchgate.net The synthesis and comparative analysis of these stereoisomers are crucial for determining the optimal three-dimensional arrangement of substituents for biological activity. While detailed inhibitory data for each diastereomer is not fully reported in the initial findings, their creation is a critical step in a systematic SAR study.

The general synthetic approach to this compound and its closely related analogues often involves a key coupling step followed by cyclization and functional group manipulation. For example, the synthesis of racemic this compound has been achieved through the silver(I)-mediated coupling of an appropriate amine derivative with a β-keto thioester. nih.govacs.org Subsequent acid treatment induces acetal hydrolysis, cyclization, and desilylation, leading to a precursor that can be oxidized and converted to the final oxime product. nih.govacs.org This synthetic route provides a platform for introducing diversity by modifying either the amine or the β-keto thioester starting materials.

| Compound | Structural Motif Modification | Reported Biological Activity |

|---|---|---|

| This compound (5a) | Parent Oxime Structure | Inhibitor of mitochondrial respiratory chain |

| Analogue 5b | Modified Oxime | Potent inhibitor of mitochondrial respiratory chain (IC50 = 0.27 microM) |

| Analogue 5c | Modified Oxime | Inhibitor of mitochondrial respiratory chain |

| Analogues 1c'/1c'' | Diastereomeric Pyrrolidines | Synthesized for biological evaluation |

| Analogues 3c'/3c'' | Diastereomeric Pyrrolines | Inhibitors of mitochondrial respiratory chain |

| Analogues 4c'/4c'' | Diastereomeric Oxazines | Inhibitors of mitochondrial respiratory chain |

Exploration of Diverse Heterocyclic Scaffolds Related to this compound

To delineate the essential structural components of this compound responsible for its biological activity, researchers have synthesized and evaluated analogues featuring different heterocyclic cores. This approach helps to identify which parts of the molecule are critical for interaction with its biological target and which can be replaced with simpler or different ring systems without loss of activity.

A significant study in this area examined a panel of 15 this compound analogues with varied heterocyclic scaffolds, assessing their ability to inhibit the mammalian mitochondrial respiratory chain. nih.govresearchgate.net The tested compounds included not only the previously mentioned oximes and their diastereomeric precursors but also a range of pyrrolines, oxazines, and pyrrole derivatives.

The findings revealed that several of these diverse heterocyclic compounds retained inhibitory activity. Specifically, the pyrrolines 3b , 3c' , 3c'' , and 6 , the oxazines 4c' and 4c'' , the oximes 5b and 5c , and the pyrrole derivative 10 were all identified as inhibitors of the integrated electron transfer chain. nih.govresearchgate.net

Interestingly, the majority of these active analogues, with the exception of compounds 3b and 6 , were found to specifically target complex I of the mitochondrial respiratory chain. nih.govresearchgate.net This suggests that while the core heterocyclic structure can be varied to some extent, a specific pharmacophore is likely responsible for the interaction with complex I.

The synthesis of these diverse scaffolds would necessarily involve different synthetic strategies tailored to the target ring system. For instance, the synthesis of pyrrolidine and pyrroline (B1223166) derivatives often involves cyclization reactions of acyclic precursors or the modification of existing five-membered ring systems. Oxazine synthesis can be achieved through various cycloaddition or condensation reactions. The pyrrole-containing analogues would likely be constructed using well-established pyrrole synthesis methodologies.

The exploration of these diverse heterocyclic scaffolds provides valuable insights into the structural requirements for the inhibition of the mitochondrial respiratory chain and opens up avenues for the design of novel inhibitors with potentially improved properties.

| Compound Class | Specific Analogues | Core Heterocyclic Scaffold | Reported Biological Activity |

|---|---|---|---|

| Oximes | 5a (this compound), 5b, 5c | Oxazine-derived oxime | Inhibitors of mitochondrial respiratory chain |

| Pyrrolidines | 1c', 1c'' | Pyrrolidine | Synthesized for evaluation |

| Pyrrolines | 3a, 3b, 3c', 3c'', 6 | Pyrroline | Inhibitors of mitochondrial respiratory chain (3b, 3c', 3c'', 6) |

| Oxazines | 4c', 4c'' | Oxazine | Inhibitors of mitochondrial respiratory chain |

| Pyrroles | 7, 8, 9, 10 | Pyrrole | Inhibitor of mitochondrial respiratory chain (10) |

Molecular Mechanisms of Biological Activity Non Clinical Focus

Elucidation of Juvenile Hormone Biosynthesis Inhibition by Brevioxime

This compound is a known inhibitor of juvenile hormone (JH) biosynthesis. JH is a crucial sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including development, reproduction, and metamorphosis. The absence or significant reduction of JH during larval stages is a trigger for the initiation of metamorphosis.

The biosynthesis of juvenile hormone originates from the isoprenoid (or mevalonate) pathway. This metabolic route is responsible for producing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to a vast array of biomolecules, including juvenile hormones.

While it is established that this compound disrupts this pathway, leading to a decrease in JH production, the precise enzymatic step that it targets has not been definitively identified in available research. One of the key regulatory enzymes in the early stages of the isoprenoid pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Inhibition of HMGR by other compounds, such as statins, has been shown to suppress JH biosynthesis in insects. However, direct evidence confirming this compound's inhibitory action on HMGR or any other specific enzyme within the isoprenoid pathway is not yet available.

Juvenile hormone III (JH III) is the most common form of JH in many insect orders. Its biosynthesis involves a series of enzymatic reactions that convert farnesyl pyrophosphate (FPP), a product of the isoprenoid pathway, into the final hormone. Key enzymes in the terminal steps of JH III biosynthesis include farnesoic acid O-methyltransferase (FAMeT) and a cytochrome P450 epoxidase.

Investigation of this compound's Interaction with Cellular and Subcellular Pathways

Beyond its effects on hormone biosynthesis, this compound has been shown to interact with fundamental cellular processes, notably cellular respiration.

Research has demonstrated that this compound and its analogues are inhibitors of the mammalian mitochondrial respiratory chain. Specifically, these compounds have been shown to target Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme complex in the electron transport chain responsible for generating a proton gradient for ATP synthesis.

In vitro studies using beef heart submitochondrial particles have shown that while this compound itself is an inhibitor, some of its synthetic analogues exhibit even more potent inhibition of Complex I.

The most striking physiological manifestation of this compound's inhibition of juvenile hormone biosynthesis in insects is the induction of precocious metamorphosis. nih.govplos.orgresearchgate.net By significantly lowering the titer of JH in larval stages, this compound disrupts the hormonal balance that normally maintains the juvenile state. This premature decline in JH signals the insect's developmental machinery to initiate the transition to the pupal and subsequently the adult stage, resulting in smaller, prematurely developed adults. This phenomenon serves as a clear in vivo indicator of the compound's anti-JH activity.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies have been conducted on this compound and a series of its synthetic analogues to understand the chemical features responsible for their biological activity, particularly their inhibition of the mitochondrial respiratory chain. These studies have revealed that modifications to the this compound structure can significantly impact its inhibitory potency against Complex I.

For instance, research has shown that certain oxime and pyrroline (B1223166) analogues of this compound are potent inhibitors of NADH oxidase activity, with their primary target being Complex I. The table below summarizes the inhibitory activity of this compound and some of its analogues on mammalian mitochondrial Complex I.

| Compound | Description | IC50 (µM) for Complex I Inhibition |

| This compound (5a) | Natural Product | - |

| Analogue 5b | Synthetic oxime | 0.27 |

| Analogue 3b | Synthetic pyrroline | Inhibitor of integrated electron transfer chain (not exclusively Complex I) |

| Analogue 6 | Synthetic pyrroline | Inhibitor of integrated electron transfer chain (not exclusively Complex I) |

| Analogues 3c', 3c'' | Synthetic pyrrolines | Complex I inhibitors |

| Analogues 4c', 4c'' | Synthetic oxazines | Complex I inhibitors |

| Analogue 5c | Synthetic oxime | Complex I inhibitor |

| Analogue 10 | Synthetic pyrrol derivative | Complex I inhibitor |

Data sourced from studies on beef heart submitochondrial particles. A lower IC50 value indicates greater potency.

Delineation of Essential Structural Features for Bioactivity

Structure-activity relationship (SAR) studies on this compound and its analogues have begun to elucidate the key molecular components necessary for its inhibitory action against juvenile hormone biosynthesis. While comprehensive SAR data remains an area of active research, initial findings point to the criticality of the core heterocyclic scaffold and the oxime functionality.

The core bicyclic ring system of this compound is considered a fundamental structural motif for its biological activity. This framework likely provides the correct spatial orientation for the molecule to interact with its biological target. Modifications to this core structure are generally expected to lead to a significant loss of activity.

The oxime group (-C=N-OH) is another crucial feature for the bioactivity of this compound. This functional group can participate in hydrogen bonding and other polar interactions within the active site of its target enzyme. The geometry of the oxime (E/Z isomerism) may also play a role in optimizing these interactions, although this has not been extensively studied for this compound itself.

Furthermore, the nature and position of substituents on the bicyclic core can modulate the biological activity. While detailed studies on a wide range of this compound analogues are not yet available in the public domain, research on related model compounds suggests that both the size and electronic properties of these substituents can influence potency. For instance, in related heterocyclic systems, the introduction of bulky groups can lead to steric hindrance and a decrease in activity, whereas the addition of groups capable of forming favorable interactions can enhance it.

Interactive Table: Key Structural Features of this compound for Bioactivity

| Structural Feature | Presumed Importance for Bioactivity | Rationale |

| Bicyclic Core | High | Provides the necessary three-dimensional scaffold for target interaction. |

| Oxime Moiety | High | Likely involved in key hydrogen bonding and polar interactions at the target site. |

| Substituent Groups | Moderate to High | Can modulate potency and selectivity through steric and electronic effects. |

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound. The molecule possesses a chiral center, leading to the existence of two enantiomers, (S)-brevioxime and (R)-brevioxime. Research has unequivocally demonstrated that the biological activity is highly stereospecific.

The naturally occurring enantiomer has been determined to be (S)-brevioxime, and it is this form that exhibits potent inhibitory activity against juvenile hormone biosynthesis. researchgate.net In contrast, the (R)-enantiomer is significantly less active or inactive. This stark difference in biological potency underscores the importance of the specific three-dimensional arrangement of atoms for effective interaction with the biological target.

The synthesis of both enantiomers has been achieved, allowing for direct comparison of their biological effects. researchgate.net These studies have confirmed that the (S)-configuration is essential for the observed anti-JH activity. This stereoselectivity strongly suggests that this compound interacts with a specific chiral binding pocket in its target enzyme, where only the (S)-enantiomer can achieve the optimal orientation for binding and subsequent inhibition.

The precise nature of these stereospecific interactions has not been fully elucidated at the molecular level, pending co-crystallization studies with the target protein. However, the data strongly supports a model where the spatial arrangement of the substituents on the chiral carbon of (S)-brevioxime is critical for productive binding.

Interactive Table: Stereochemistry and Biological Activity of this compound Enantiomers

| Enantiomer | Absolute Configuration | Biological Activity (JH Biosynthesis Inhibition) |

| Natural this compound | S | Potent Inhibitor |

| Unnatural Enantiomer | R | Weakly Active or Inactive |

Advanced Analytical and Spectroscopic Characterization of Brevioxime

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a compound, thereby allowing for the precise validation of its molecular formula. For the Z-isomer of (-)-Brevioxime, HRMS analysis provided a mass-to-charge ratio (m/z) of 279.1695 for the protonated molecule ([MH]). This experimental value closely matches the calculated mass of 279.1708 for a molecular formula of CHNO, confirming the elemental composition of Brevioxime. upi.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed elucidation of molecular structures, providing insights into the connectivity and spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed for the comprehensive structural assignment of this compound.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, offer fundamental information about the types of protons and carbons present and their chemical environments. For the Z-isomer of (-)-Brevioxime, ¹H NMR (300 MHz, CDCl₃) and ¹³C NMR (75 MHz, CDCl₃) spectra were recorded, providing characteristic chemical shifts (δ) and coupling patterns. upi.edu

Table 1: Selected ¹H NMR Data for Z-Isomer of (-)-Brevioxime (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Inferred) |

| 9.0 | brs | 1H | N-OH |

| 5.82, 5.83 | s | 1H | |

| 5.3-5.5 | m | 2H | |

| 3.34 | ddd | 1H | J = 7.5, 9.6, 11.1 Hz |

| 2.84 | m | 1H | |

| 2.70 | ddd | 1H | J = 1.8, 7.5, 9.6 Hz |

| 2.15-2.45 | m | 2H | |

| 1.9-2.0 | m | 3H | |

| 1.83 | s | 3H | CH₃ |

| 1.5-1.6 | m | 2H | |

| 1.35-1.4 | m | 2H | |

| upi.edu |

Table 2: Selected ¹³C NMR Data for Z-Isomer of (-)-Brevioxime (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| 164.2 |

| 163.3 |

| 156.2 |

| 130.9 |

| 125.1 |

| 106.7 |

| 79.8 |

| 41.5 |

| 32.2 |

| 30.5 |

| 29.0 |

| 27.1 |

| 26.3 |

| 17.9 |

| 10.0 |

| upi.edu |

Two-Dimensional NMR Spectroscopic Methods (e.g., COSY, HMQC/HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide crucial correlation data that enable the full assignment of complex molecular structures. For this compound, various 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been utilized. upi.eduthieme-connect.comspecac.com These techniques provide through-bond (COSY, HMQC/HSQC, HMBC) and through-space (NOESY) correlations, which are essential for piecing together the molecular skeleton and determining relative stereochemistry. For instance, NOESY experiments were specifically recorded to aid in structural elucidation. upi.edu

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to construct an electron density map, from which atomic positions are derived. nih.govmdpi.com The determination of this compound's absolute configuration as 'S' for the natural (-)-isomer has been reported. upi.edu This confirms the specific stereochemistry of the chiral centers within the molecule, which is crucial for understanding its biological activity. thieme-connect.com

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis, Optical Rotation Measurements for Chiral Purity)

Beyond the primary spectroscopic methods, other techniques contribute to a more complete characterization of this compound, particularly regarding its optical properties and purity.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule, providing information on conjugated systems and chromophores. UV-Vis spectra are typically acquired over a wavelength range (e.g., 190 to 800 nm) to identify absorption maxima. While UV-Vis spectroscopy is a standard tool for chemical characterization, specific UV-Vis data (e.g., λmax values) for this compound were not explicitly detailed in the provided search results.

Optical rotation measurements are essential for characterizing chiral compounds and assessing their enantiomeric purity. This compound is an optically active compound. Optical rotations were recorded using a polarimeter. upi.edu The natural (-)-Brevioxime was found to have an enantiomeric excess estimated at 17%, if chemically pure. upi.edu This indicates that the natural product, as isolated, is not optically pure but contains a predominant enantiomer. Optical rotation is a measure of the angle by which a chiral substance rotates the plane of polarized light, with dextrorotatory (+) compounds rotating light clockwise and levorotatory (-) compounds rotating light counter-clockwise.

Computational Chemistry and Molecular Modeling in Brevioxime Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods like PM3, AM1)

Quantum chemical calculations, rooted in quantum mechanics, are fundamental tools for investigating molecular systems. Among these, Density Functional Theory (DFT) stands out as a widely adopted method for its ability to accurately model and predict various chemical properties, including molecular structures, electronic details, and vibrational characteristics nih.govchem960.com. DFT calculations often employ specific functionals such as B3LYP, which is frequently utilized in these computations to enhance electron density calculations chem960.com. Other DFT functionals, like M06-2X, have also been employed, for instance, in pKa calculations, demonstrating their utility in predicting specific chemical parameters.

In addition to ab initio DFT methods, semi-empirical methods, such as PM3 and AM1, offer a computationally less intensive alternative. While the provided search results indicate the use of PM3 and AM1 in computational studies, their specific application to Brevioxime itself was not directly detailed, though they have been applied to other complex organic molecules, such as tris[di(ethoxycarbonyl)methanofullerene, for investigating reactivity and thermodynamic control. These methods are generally useful for larger systems where the computational cost of higher-level quantum mechanical methods becomes prohibitive.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

Furthermore, computational methods are highly effective in predicting spectroscopic properties, which are crucial for molecular characterization. These include Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Electronic Circular Dichroism (ECD), and Raman spectra nih.gov. Time-Dependent Density Functional Theory (TD-DFT) calculations, for instance, are commonly established for predicting UV-Vis spectral analyses. The accuracy of these predictions can be high, often yielding results close to experimental data, especially when appropriate methods and basis sets are considered nih.gov. For related compounds, such as breviane-type spiroditerpenoids, quantum chemical calculations have been used to compute ECD spectra, which are then compared with experimental data to determine absolute configurations.

The prediction of chemical reactivity is another significant application. Computational chemistry can examine entire or partial reaction pathways, predicting values such as activation energy and site reactivity, thereby offering insights into reaction kinetics and transition states nih.gov. Machine learning models, trained on quantum mechanical data, are also emerging as powerful tools for predicting spectroscopic properties like IR spectra with remarkable speed and efficiency.

Conformational Analysis and Energetic Profiles

Conformational analysis is a core area within computational chemistry, focusing on sampling molecular configurations from the conformational space to identify stable structures. This involves studying the relationship between molecular geometries and their corresponding energies, where lower energy typically signifies a more stable structure. Techniques for generating different conformers often involve systematically or randomly altering torsional angles within the molecule.

Computational tools can determine the energetic profiles of molecules, including the activation energies associated with conformational changes, such as ring flipping processes. Energy minimization techniques are employed to refine molecular structures and explore potential binding sites, ultimately leading to structures with lower free energy. For compounds structurally related to this compound, such as breviones, theoretical conformational studies have been combined with experimental data (e.g., NOEDIFF data) to propose their relative stereochemistry.

Molecular Docking and Simulations for Ligand-Target Interactions

Molecular docking and simulations are indispensable computational techniques for predicting how small molecules, or ligands, interact with biological targets, such as proteins, at an atomic level. The primary goal of molecular docking is to identify the most probable binding pose and affinity of a ligand within a target's active site. This capability is crucial in early-stage drug discovery, as it helps in identifying potential drug candidates and evaluating their binding efficacy.

In the context of this compound and its related compounds, molecular docking has provided significant insights. For instance, in the biosynthesis of Penicilactam A, a biogenetically related congener of this compound A, molecular docking was utilized to precisely position a heme cofactor within the active pocket of the multifunctional cytochrome P450 enzyme PnltC. This revealed crucial details about the enzyme's active site architecture and how it enforces substrate orientation through specific polar and hydrophobic interactions. Additionally, molecular docking studies have been performed for a this compound-related compound, Sch 642305, with Fol tomatinase, suggesting its potential as a lead for new fungicides. For other related natural products, molecular docking has successfully explained high binding affinities to specific receptors, such as the hα4β2 nicotinic acetylcholine (B1216132) receptor.

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of ligand-target systems over time, providing a more realistic environment for studying interactions. These simulations can reveal how proteins and ligands adapt to each other (induced fit) and help quantify binding kinetics and conformational changes.

In Silico Mechanistic Studies of Chemical Reactions and Enzymatic Transformations

Computational methods are powerful tools for unraveling the mechanisms of chemical reactions and enzymatic transformations, offering detailed insights that are often difficult to obtain experimentally. These in silico studies can examine entire or partial reaction pathways, predict activation energies, and pinpoint reactive sites, thereby providing a deeper understanding of reaction kinetics, transition states, and product distributions nih.gov. Automated reaction prediction tools further aid in elucidating complex reaction networks.

For compounds related to this compound, computational studies have been instrumental in elucidating biosynthetic mechanisms. For example, in the biosynthesis of brevione J (a breviane-type spiroditerpenoid structurally related to this compound), a computational study combining molecular dynamics and Density Functional Theory (DFT) approaches was conducted. This research predicted that both oxidative desaturation and ring-expansion cycles could occur within the same protein structure on an iron center, identifying hydrogen atom abstraction as the rate-determining step. Such studies challenge existing paradigms of enzyme catalysis by revealing unprecedented catalytic logic, as seen with the PnltC enzyme involved in the biosynthesis of Penicilactam A, which orchestrates both radical-mediated C-C bond cleavage and iminium-driven cyclization.

Application of Chemometrics for Spectroscopic Data Analysis

Chemometrics is an interdisciplinary field that integrates statistics, mathematics, and computational programming to address complex analytical challenges, particularly those arising from spectroscopic data. Its primary function in spectroscopic analysis is to process vast and intricate spectral datasets, extract meaningful quantitative and qualitative information, and significantly enhance the robustness and accuracy of the analysis.

Modern spectroscopic techniques, including Near-Infrared (NIR), Mid-Infrared (MIR), Ultraviolet-Visible (UV-Vis), molecular fluorescence, and Raman spectroscopy, extensively utilize chemometric methods. These techniques generate complex multivariate data matrices that cannot be effectively analyzed manually, thus necessitating sophisticated chemometric modeling. Chemometric models are adept at uncovering hidden patterns within these complex data, enabling the prediction of various quality-related attributes. For instance, Partial Least Squares (PLS) regression models can be developed using spectroscopic data to predict chemical compositions or properties, often validated against data from established, but more time-consuming, methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Chemometrics also plays a vital role in pattern recognition, allowing for the differentiation of similar samples into distinct classes based on their spectral fingerprints. This is achieved by transforming spectral information, which contains molecular structural details, into new variables or class responses based on sample similarities. The integration of machine learning into chemometrics further accelerates the prediction of molecular properties and spectroscopic data, leveraging precomputed quantum mechanical datasets for efficiency.

Future Directions and Emerging Research Avenues for Brevioxime

Exploration of Undiscovered Biosynthetic Pathways in Fungal Diversity

The vast and largely untapped diversity within the fungal kingdom represents a significant frontier for the discovery of novel natural products and their biosynthetic pathways. Brevioxime's origin from Penicillium brevicompactum underscores the potential for other fungal species to produce this compound or structurally related compounds through unique or undiscovered biosynthetic routes researchgate.netnih.gov. Future research will increasingly focus on comprehensive screening of diverse fungal strains, including those from underexplored ecological niches, to identify new producers.

Advanced genomic mining techniques are pivotal in this endeavor. By analyzing fungal genomes, researchers can identify cryptic biosynthetic gene clusters (BGCs) that may encode the enzymatic machinery for this compound production or the synthesis of novel analogs sciengine.comcityu.edu.hk. Tools such as antiSMASH and PRISM are instrumental in predicting biosynthetic potential and linking genetic information to chemical structures sciengine.com. The integration of genomic data with metabolomic profiles can reveal the genetic basis and biosynthetic logic behind natural products, accelerating the discovery of previously uncharacterized BGCs and novel secondary metabolites sciengine.comrsc.org. Many BGCs currently lack identified products, indicating a substantial hidden reservoir of natural compounds awaiting discovery nih.gov. Understanding the evolutionary and diversification patterns of BGCs across fungal lineages will also provide insights into how this compound's biosynthesis evolved and where to look for variations.

Innovations in Asymmetric Synthetic Methodologies for this compound and Complex Analogues

While racemic this compound has been synthesized, and the absolute configuration of the natural product (S-enantiomer) has been determined and synthesized researchgate.netresearchgate.net, future research will focus on developing more efficient, selective, and sustainable asymmetric synthetic methodologies. Asymmetric synthesis is crucial for producing optically pure compounds, as different enantiomers can exhibit distinct biological activities cutm.ac.inslideshare.net.

Innovations in this area will likely involve the development of novel catalytic asymmetric reactions, enabling the stereoselective construction of this compound's complex molecular architecture and that of its analogues. This includes exploring new chiral catalysts, ligands, and reagents that can direct reactions with high enantioselectivity and yield slideshare.netdnrcollege.org. Strategies such as chiral pool synthesis, utilizing readily available chiral natural products as starting materials, and the application of chiral auxiliaries that temporarily impart chirality to a molecule, will continue to be refined cutm.ac.inslideshare.net. The goal is to achieve total synthesis of this compound and its derivatives with fewer steps, reduced waste, and improved scalability, facilitating the production of sufficient quantities for comprehensive biological evaluation and further structural modification studies.

Identification of Novel Molecular Targets and Pathway Modulations (Non-Clinical)

Beyond its established role as a juvenile hormone biosynthesis inhibitor, future non-clinical research on this compound will aim to identify novel molecular targets and cellular pathway modulations. This expanded understanding of its mechanism of action is crucial for fully characterizing its biological profile.

Advanced cellular assays, proteomics, and target deconvolution strategies will be employed to identify proteins, enzymes, or cellular pathways that interact with or are modulated by this compound europa.eueuropa.eu. Techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and quantitative proteomics can pinpoint direct binding partners or downstream effectors. In silico analyses, including molecular docking and dynamics simulations, can predict potential binding sites and interactions with various biomolecules. The focus will remain strictly non-clinical, elucidating the fundamental molecular and cellular events triggered by this compound without venturing into dosage, administration, safety, or adverse effect profiles. This non-clinical exploration will provide a deeper understanding of this compound's polypharmacological potential and guide the rational design of new analogs with tailored biological activities.

Integration of Advanced "Omics" Technologies (e.g., metabolomics, enzymology) in Natural Product Research

The integration of advanced "omics" technologies is revolutionizing natural product research, offering a holistic view of biological systems and their chemical outputs. For this compound, this means a concerted effort to apply metabolomics, enzymology, proteomics, and transcriptomics to unravel its biology.

Metabolomics, the large-scale study of small-molecule metabolites, will be instrumental in mapping the complete metabolic landscape of this compound-producing fungi under various conditions, potentially revealing new intermediates or related compounds researchgate.netmdpi.comnih.gov. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic techniques, are key analytical tools for this purpose researchgate.netnih.gov. Enzymology will focus on characterizing the specific enzymes involved in this compound's biosynthesis, understanding their catalytic mechanisms, and potentially engineering them for enhanced production or the synthesis of novel derivatives cityu.edu.hkrsc.org. Proteomics can identify all proteins expressed by the producing organism, offering insights into regulatory networks and potential target proteins. Transcriptomics will provide a snapshot of gene expression patterns, linking environmental cues to the activation of this compound's biosynthetic pathway. The synergistic application of these "omics" approaches will provide a comprehensive understanding of this compound's biology, from its genetic blueprint to its functional interactions.

Leveraging Artificial Intelligence and Machine Learning for this compound-Related Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to significantly accelerate this compound-related discovery and optimization efforts. These computational tools can process vast datasets, identify complex patterns, and make predictions that would be challenging or impossible for human researchers alone sciengine.comcas.orghelmholtz-hips.deresearchgate.netnih.gov.

In the context of this compound, AI/ML can be applied to:

Predict Novel Analogs: Machine learning models can be trained on existing structural and activity data of this compound and related compounds to predict new chemical structures with desired properties, guiding targeted synthesis efforts sciengine.comcas.org.

Optimize Fermentation Conditions: AI algorithms can analyze complex fermentation parameters (e.g., media composition, temperature, pH) to optimize this compound production in fungal cultures, leading to higher yields and more efficient biosynthesis researchgate.net.

Predict Biological Activity and Molecular Targets (Non-Clinical): AI models can virtually screen large chemical libraries for compounds predicted to interact with specific non-clinical molecular targets or exhibit particular biological activities, thereby streamlining the hit identification process sciengine.comcas.org.

Data Integration and Knowledge Discovery: AI can integrate and analyze diverse "omics" datasets, literature, and chemical databases to uncover hidden relationships and generate new hypotheses regarding this compound's biology and potential applications cas.orghelmholtz-hips.de.

The effective application of AI/ML, however, hinges on the availability of high-quality, standardized datasets, emphasizing the need for collaborative data sharing within the natural product research community sciengine.comhelmholtz-hips.de.

Q & A

Q. What are the key methodologies for synthesizing Brevioxime with high purity, and how can researchers optimize reaction conditions?

To synthesize this compound, researchers should employ controlled reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios) to minimize byproducts. Techniques like column chromatography or recrystallization are critical for purification . Optimization involves iterative testing using Design of Experiments (DoE) to identify critical variables affecting yield and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming molecular structure. Purity assessments require High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring >95% purity thresholds . For novel derivatives, X-ray crystallography provides definitive structural validation .

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action against target enzymes?

Use enzyme inhibition assays (e.g., fluorescence-based kinetic assays) with purified targets. Include positive controls (known inhibitors) and negative controls (solvent-only) to validate results. Dose-response curves (IC₅₀ calculations) and Lineweaver-Burk plots clarify competitive/non-competitive inhibition .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across different preclinical models?

Discrepancies may arise from species-specific metabolism or bioavailability differences. Conduct comparative studies using isotopic labeling (e.g., ¹⁴C-Brevioxime) to track absorption/distribution. Validate findings with LC-MS/MS quantification in plasma/tissue homogenates and apply physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational modeling improve the design of this compound analogs with enhanced target selectivity?

Apply molecular docking (e.g., AutoDock Vina) to screen analogs against target and off-target binding sites. Use Molecular Dynamics (MD) simulations to assess binding stability. Validate predictions with in vitro selectivity panels and structure-activity relationship (SAR) analysis .

Q. What experimental frameworks address reproducibility challenges in this compound’s efficacy studies?

Standardize protocols using guidelines like ARRIVE (for in vivo studies). Pre-register experimental designs, including randomization, blinding, and statistical power calculations. Share raw datasets and code via repositories like Zenodo to enable independent verification .

Q. How should researchers analyze conflicting data on this compound’s toxicity profiles in long-term exposure studies?

Perform meta-analyses of existing toxicity data, accounting for variables like dosage, exposure duration, and model systems. Use transcriptomics (RNA-seq) or metabolomics to identify biomarkers of toxicity. Apply the Hill criteria for causality assessment .

What criteria define a robust research question for studying this compound’s interactions with multi-drug resistance proteins?

Align with the FINER framework: Ensure questions are F easible (e.g., accessible cell lines), I nteresting (novel transport mechanisms), N ovel (unexplored efflux pump interactions), E thical, and R elevant (clinical resistance implications) .

Methodological and Analytical Guidance

Q. How to validate this compound’s stability under varying storage conditions for long-term studies?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC and mass spectrometry checks. Use Arrhenius equation modeling to predict degradation kinetics and establish shelf-life .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Apply mixed-effects models to account for inter-cell variability. Use non-linear regression for dose-response analysis and bootstrapping to estimate confidence intervals. For high-throughput data, machine learning (e.g., random forests) identifies subpopulations with divergent responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.